methyl 4,5-dimethyl-2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
Methyl 4,5-dimethyl-2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-dimethyl-2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)thiophene-3-carboxylate typically involves multi-step organic reactions. The key steps include:
Formation of the thiophene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the triazole moiety: This is often done via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Attachment of the benzisoxazole group: This step may involve nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethyl-2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles, and bases are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.
Scientific Research Applications
Methyl 4,5-dimethyl-2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-dimethyl-2-aminothiophene-3-carboxylate: Lacks the triazole and benzisoxazole groups.
Methyl 4,5-dimethyl-2-(benzisoxazol-5-yl)thiophene-3-carboxylate: Lacks the triazole group.
Methyl 4,5-dimethyl-2-(triazol-4-yl)thiophene-3-carboxylate: Lacks the benzisoxazole group.
Uniqueness
The uniqueness of methyl 4,5-dimethyl-2-({[5-methyl-1-(3-phenyl-2,1-benzisoxazol-5-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)thiophene-3-carboxylate lies in its combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C25H21N5O4S |
---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
methyl 4,5-dimethyl-2-[[5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)triazole-4-carbonyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C25H21N5O4S/c1-13-15(3)35-24(20(13)25(32)33-4)26-23(31)21-14(2)30(29-27-21)17-10-11-19-18(12-17)22(34-28-19)16-8-6-5-7-9-16/h5-12H,1-4H3,(H,26,31) |
InChI Key |
OZMVZAPDHJGSJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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